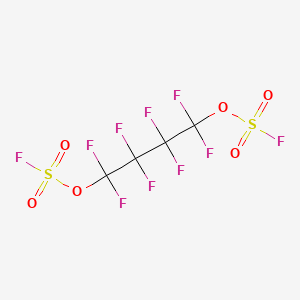

1,4-Bis(fluorosulfonyloxy)octafluorobutane

Description

1,4-Bis(fluorosulfonyloxy)octafluorobutane (C₄F₈(OSO₂F)₂) is a highly fluorinated compound characterized by a perfluorobutane backbone (-C₄F₈-) with two fluorosulfonyloxy (-OSO₂F) groups at the terminal positions. This structure confers unique chemical properties, including high thermal stability, resistance to hydrolysis, and reactivity in nucleophilic substitution or click chemistry reactions . The fluorosulfonyloxy groups are electron-withdrawing, enhancing the compound's suitability as a precursor for covalent functionalization in polymers or bioactive molecules. Applications span materials science (e.g., surface modification) and pharmaceuticals, particularly where fluorinated moieties improve bioavailability or metabolic stability.

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1,4-bis(fluorosulfonyloxy)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O6S2/c5-1(6,3(9,10)19-21(13,15)16)2(7,8)4(11,12)20-22(14,17)18 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXZNFAPXDKDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(OS(=O)(=O)F)(F)F)(F)F)(C(OS(=O)(=O)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78522-71-1 | |

| Record name | 1,4-Bis(fluorosulphonyloxy)octafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The most common method for synthesizing 1,4-Bis(fluorosulfonyloxy)octafluorobutane involves the reaction of perfluorobutane diol with fluorosulfonic acid. This reaction is highly exothermic and requires proper safety precautions. The reaction can be represented as follows:

CF3-CF2-CF2-CF2(OH)2+2FSO3H→CF3-CF2-CF2-CF2(OSO2F)2+2H2O

Analyse Des Réactions Chimiques

1,4-Bis(fluorosulfonyloxy)octafluorobutane undergoes various chemical reactions, including:

Electrophilic fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into other molecules.

Substitution reactions: The compound can participate in substitution reactions, where the fluorosulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include fluorosulfonic acid and other electrophilic fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,4-Bis(fluorosulfonyloxy)octafluorobutane is used in various scientific research applications due to its unique properties:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant.

Biology: Its stability and resistance to chemical attacks make it useful in biological studies where harsh conditions are required.

Industry: It is used in the production of materials that require high chemical resistance and stability.

Mécanisme D'action

The mechanism by which 1,4-Bis(fluorosulfonyloxy)octafluorobutane exerts its effects involves its high electronegativity and strong carbon-fluorine bonds. These properties make the molecule highly stable and resistant to attack by many chemicals. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

The following compounds share the perfluorobutane backbone but differ in substituents, leading to distinct physicochemical and functional properties:

Structural and Functional Group Comparisons

Physicochemical Properties

Research Findings and Key Distinctions

Reactivity Hierarchy :

Fluorosulfonyloxy > Iodo > Bromo > Epoxy > Hydrofluorocarbon.

- The target compound's -OSO₂F groups exhibit superior reactivity in SuFEx reactions compared to halogenated analogs, which require harsher conditions for substitutions .

Thermal Stability :

Fluorosulfonyloxy and epoxy derivatives demonstrate higher thermal stability (>200°C) than halogenated analogs, which may decompose at elevated temperatures .

HFC-338pcc is classified as an irritant (Xi) but is less reactive .

Activité Biologique

1,4-Bis(fluorosulfonyloxy)octafluorobutane (CAS No. 78522-71-1) is a fluorinated compound that has garnered attention for its potential applications in various fields, including materials science and biological research. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of fluorosulfonyloxy groups attached to a perfluorinated butane backbone. The molecular formula is , indicating a high degree of fluorination which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 366.18 g/mol |

| Appearance | Colorless liquid |

| Solubility | Poorly soluble in water |

| Density | Approx. 1.8 g/cm³ |

| Melting Point | Not available |

The biological activity of 1,4-Bis(fluorosulfonyloxy)octafluorobutane is primarily attributed to its interaction with biological membranes and proteins. The fluorinated groups can alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on mammalian cell lines. Preliminary results suggest that at higher concentrations, it may induce cell death through mechanisms such as apoptosis or necrosis.

Table 2: Cytotoxicity Data from Preliminary Studies

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 50 | 60 | - |

| 100 | 30 | ~75 |

Case Study: Environmental Impact

A case study investigating the environmental persistence of fluorinated compounds highlighted that 1,4-Bis(fluorosulfonyloxy)octafluorobutane could contribute to bioaccumulation in aquatic systems. This raises concerns regarding its long-term ecological effects and necessitates further research into its degradation pathways.

Research Findings

- Fluorinated Compounds in Drug Design : Research indicates that the incorporation of fluorinated moieties can enhance the pharmacokinetic properties of drug candidates. This suggests potential avenues for developing therapeutics based on the structure of 1,4-Bis(fluorosulfonyloxy)octafluorobutane.

- Toxicological Assessments : Toxicological studies are essential for understanding the safety profile of this compound. Current data suggest a need for comprehensive assessments to determine safe exposure levels in both environmental and clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.